molecular formula C16H15N3O2 B1683307 6,7-dimethoxy-N-phenylquinazolin-4-amine CAS No. 21561-09-1

6,7-dimethoxy-N-phenylquinazolin-4-amine

Cat. No.: B1683307
CAS No.: 21561-09-1
M. Wt: 281.31 g/mol
InChI Key: MJKCGAHOCZLYDG-UHFFFAOYSA-N
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Description

WHI-P258 is a quinazoline compound known for its role as a Janus kinase 3 (JAK3) inhibitor. It binds to the active site of JAK3 with an estimated inhibition constant (K_i) of approximately 72 micromolar. Despite its binding affinity, WHI-P258 does not inhibit JAK3 activity and is often used as a negative control in studies involving JAK3 inhibitors .

Mechanism of Action

WHI-P258, also known as 6,7-dimethoxy-N-phenylquinazolin-4-amine or 4-Phenylamino-6,7-dimethoxyquinazoline, is a quinazoline compound with a specific mechanism of action .

Target of Action

The primary target of WHI-P258 is JAK3 (Janus Kinase 3) . JAK3 is a protein tyrosine kinase that is involved in the signaling pathways of various cytokines and growth factors .

Mode of Action

WHI-P258 binds to the active site of JAK3 . It is a weak binder with an estimated ki value of 72 µm .

Biochemical Pathways

The biochemical pathway primarily affected by WHI-P258 is the JAK/STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Pharmacokinetics

It is known that the compound is soluble in dmso . This suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs. More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of whi-p258 .

Action Environment

The action of WHI-P258 can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its solubility in DMSO suggests that it may be affected by the presence of certain solvents . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of whi-p258 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WHI-P258 involves the formation of the quinazoline core structure, followed by the introduction of methoxy groups and the phenylamine moiety. The general synthetic route includes:

Industrial Production Methods

Industrial production of WHI-P258 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

WHI-P258 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the quinazoline core .

Scientific Research Applications

WHI-P258 is widely used in scientific research due to its role as a JAK3 inhibitor. Its applications include:

    Chemistry: Used as a reference compound in studies involving JAK3 inhibitors.

    Biology: Employed in cellular assays to study the role of JAK3 in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases involving JAK3 signaling pathways, such as certain cancers and autoimmune disorders.

    Industry: Utilized in the development of new therapeutic agents targeting JAK3

Comparison with Similar Compounds

WHI-P258 is compared with other quinazoline-based JAK3 inhibitors, such as WHI-P131. While WHI-P131 is a potent JAK3 inhibitor, WHI-P258 binds to JAK3 but does not inhibit its activity. This unique property makes WHI-P258 valuable as a negative control in research studies .

List of Similar Compounds

Properties

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKCGAHOCZLYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274409
Record name 6,7-dimethoxy-N-phenyl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21561-09-1
Record name 6,7-dimethoxy-N-phenyl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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